molecular formula C11H17BO4 B1422086 2-(2-Propoxyethoxy)phenylboronic acid CAS No. 279262-53-2

2-(2-Propoxyethoxy)phenylboronic acid

Cat. No.: B1422086
CAS No.: 279262-53-2
M. Wt: 224.06 g/mol
InChI Key: HHALCPBCKBNLFD-UHFFFAOYSA-N
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Description

“2-(2-Propoxyethoxy)phenylboronic acid” is a chemical compound with the molecular formula C11H17BO4 . It has a molecular weight of 224.06 . This compound is typically stored in an inert atmosphere and under -20°C .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which could potentially include “this compound”.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10 (11)12 (13)14/h3-6,13-14H,2,7-9H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is typically stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Catalysis in Organic Synthesis 2-(2-Propoxyethoxy)phenylboronic acid and its derivatives are utilized in catalysis for organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been shown to be an effective catalyst in dehydrative amidation between carboxylic acids and amines, critical for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Similarly, phenylboronic acid itself catalyzes the synthesis of 2-(2-hydroxyphenyl)benzoxazole derivatives from salicylaldehydes and o-aminophenols, characterized by mild conditions and high purity products (López-Ruiz et al., 2011).

Advances in Bio-Applications Phenylboronic acid-decorated polymeric nanomaterials, a category that includes derivatives like this compound, have found significant use in diagnostic and therapeutic applications. These materials interact with polyols, including sugars and diphenols, offering potential in drug delivery systems and biosensors (Lan & Guo, 2019).

Antibacterial Activity Studies on (trifluoromethoxy)phenylboronic acids, structurally similar to this compound, have revealed interesting antimicrobial and spectroscopic properties. Their antibacterial potency against Escherichia coli and Bacillus cereus was particularly noted (Adamczyk-Woźniak et al., 2021).

Glucose-Responsive Systems Phenylboronic acid-based materials, including its derivatives, are widely used in the construction of glucose-responsive systems, particularly for insulin delivery. This involves nanogels, micelles, and mesoporous silica nanoparticles, demonstrating the versatility of these compounds in responsive drug delivery applications (Ma & Shi, 2014).

Solid-State Chemistry Phenylboronic acid, closely related to this compound, has been used in solid-state chemistry for the protection of various compounds. This includes reactions with diamines, anthranilic acid, diols, and polyols to form cyclic phenylboronic amides or esters (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Mechanism of Action

Target of Action

The primary targets of 2-(2-Propoxyethoxy)phenylboronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new bonds, contributing to the success of the SM coupling reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation via the SM coupling reaction . The downstream effects of this pathway involve the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids, in general, are known for their stability and ease of handling, which suggests that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its role in the SM coupling reaction . By facilitating the formation of carbon–carbon bonds, this compound contributes to the synthesis of a variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which this compound is used is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the action of this compound.

Safety and Hazards

The compound is classified as dangerous, with the hazard statement "Harmful if swallowed" . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and washing hands and face thoroughly after handling .

Properties

IUPAC Name

[2-(2-propoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10(11)12(13)14/h3-6,13-14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALCPBCKBNLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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